tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Overview
Description
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the cyclohexylamine derivative: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cyclohexylamine derivative with an appropriate reagent, such as hydroxylamine, under controlled conditions to form the hydroxycarbamimidoyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as using hydrochloric acid (HCl), can facilitate the substitution of the tert-butyl group.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various tert-butyl derivatives.
Scientific Research Applications
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: can be compared with other tert-butyl carbamates and hydroxycarbamimidoyl derivatives.
tert-butyl carbamate: A simpler compound with similar protecting group properties.
N-hydroxycarbamimidoyl derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
The uniqueness of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Properties
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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